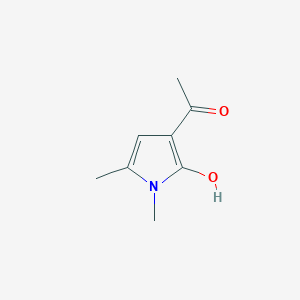
N,N,N-Triethyldecan-1-aminium phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triethyldecan-1-aminium phosphate: is an organic compound with the molecular formula C16H36NO4P . It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyldecan-1-aminium phosphate typically involves the quaternization of decylamine with triethyl phosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Decylamine+Triethyl phosphate→N,N,N-Triethyldecan-1-aminium phosphate
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The product is then purified through various techniques, including crystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N,N-Triethyldecan-1-aminium phosphate can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxides.
Reduction: This compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can participate in substitution reactions, where one of the organic groups attached to the nitrogen atom is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N,N-Triethyldecan-1-aminium phosphate is used as a surfactant in chemical reactions to enhance the solubility of reactants and stabilize emulsions. It is also employed in the synthesis of other quaternary ammonium compounds.
Biology: In biological research, this compound is used as a detergent to solubilize membrane proteins and other hydrophobic molecules. It helps in the isolation and purification of proteins for further analysis.
Medicine: this compound has potential applications in drug delivery systems. Its surfactant properties can be utilized to enhance the bioavailability of hydrophobic drugs.
Industry: In industrial applications, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents. Its ability to reduce surface tension makes it valuable in various formulations.
Wirkmechanismus
The mechanism of action of N,N,N-Triethyldecan-1-aminium phosphate primarily involves its surfactant properties. The positively charged nitrogen atom interacts with negatively charged surfaces, reducing surface tension and stabilizing emulsions. This interaction facilitates the solubilization of hydrophobic molecules and enhances the efficiency of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- N,N,N-Triethyldodecan-1-aminium phosphate
- N,N,N-Trimethyldecan-1-aminium phosphate
- N,N,N-Triethylhexan-1-aminium phosphate
Comparison:
- N,N,N-Triethyldodecan-1-aminium phosphate: Similar in structure but with a longer carbon chain, leading to different solubility and surfactant properties.
- N,N,N-Trimethyldecan-1-aminium phosphate: Contains methyl groups instead of ethyl groups, affecting its reactivity and interaction with other molecules.
- N,N,N-Triethylhexan-1-aminium phosphate: Has a shorter carbon chain, resulting in different physical and chemical properties.
N,N,N-Triethyldecan-1-aminium phosphate stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications.
Eigenschaften
Molekularformel |
C48H108N3O4P |
|---|---|
Molekulargewicht |
822.4 g/mol |
IUPAC-Name |
decyl(triethyl)azanium;phosphate |
InChI |
InChI=1S/3C16H36N.H3O4P/c3*1-5-9-10-11-12-13-14-15-16-17(6-2,7-3)8-4;1-5(2,3)4/h3*5-16H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |
InChI-Schlüssel |
SWHMVAAOBKKNSR-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCC[N+](CC)(CC)CC.CCCCCCCCCC[N+](CC)(CC)CC.CCCCCCCCCC[N+](CC)(CC)CC.[O-]P(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


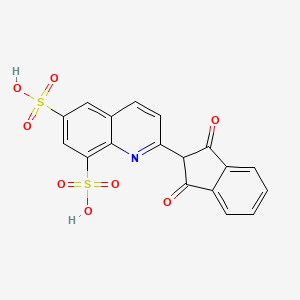
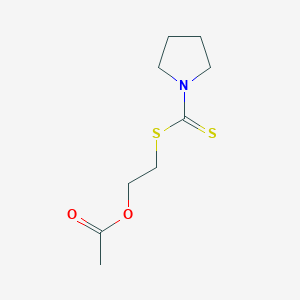
![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)
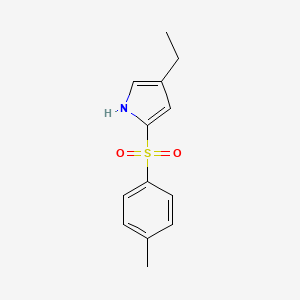
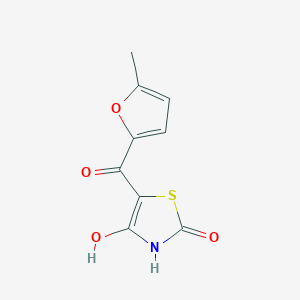
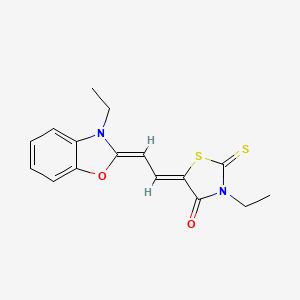

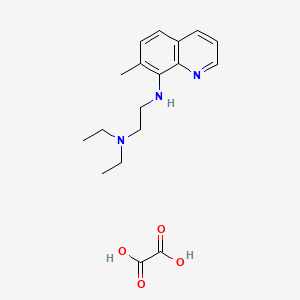
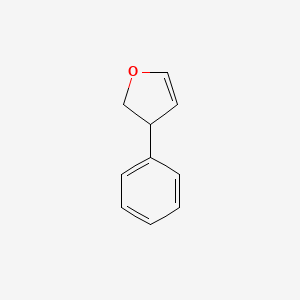
![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
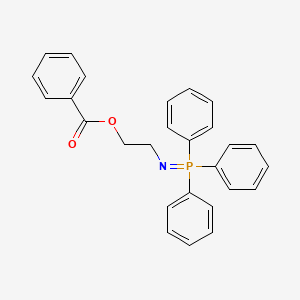
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
